2-[4-(Tert-butoxycarbonyl)piperazin-1-yl]isonicotinic acid
Overview
Description
2-[4-(Tert-butoxycarbonyl)piperazin-1-yl]isonicotinic acid is a chemical compound with the molecular formula C15H21N3O4 and a molecular weight of 307.34 g/mol . This compound features a piperazine ring substituted with a tert-butoxycarbonyl (Boc) protecting group and an isonicotinic acid moiety. It is commonly used in organic synthesis and pharmaceutical research due to its versatile chemical properties.
Mechanism of Action
Target of Action
It’s worth noting that piperazine derivatives, a structural component of this compound, are known to interact with gaba receptors .
Mode of Action
Piperazine derivatives are known to bind directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm . .
Pharmacokinetics
The compound’s storage temperature is recommended to be between 2-8°c in a sealed and dry environment , which may suggest its stability and potential bioavailability characteristics.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For 2-[4-(Tert-butoxycarbonyl)piperazin-1-yl]isonicotinic acid, it is recommended to be stored in a sealed, dry environment at a temperature between 2-8°C , suggesting that temperature and humidity could be key environmental factors affecting its stability and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Tert-butoxycarbonyl)piperazin-1-yl]isonicotinic acid typically involves the following steps:
Formation of the Boc-protected piperazine: Piperazine is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide to form Boc-protected piperazine.
Coupling with isonicotinic acid: The Boc-protected piperazine is then coupled with 2-chloro-4-pyridinecarboxylic acid (isonicotinic acid derivative) using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in a solvent such as dichloromethane.
Industrial Production Methods
Industrial production methods for this compound generally follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Tert-butoxycarbonyl)piperazin-1-yl]isonicotinic acid can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the isonicotinic acid moiety.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM) or methanol (MeOH).
Major Products
Free Amine: Obtained after deprotection of the Boc group.
Substituted Derivatives: Formed through nucleophilic substitution reactions with various electrophiles.
Scientific Research Applications
2-[4-(Tert-butoxycarbonyl)piperazin-1-yl]isonicotinic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the development of biochemical probes and as a building block for bioactive compounds.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
2-[4-(Tert-butoxycarbonyl)piperazin-1-yl]acetic acid: Similar structure but with an acetic acid moiety instead of isonicotinic acid.
2-[4-(Tert-butoxycarbonyl)piperazin-1-yl]benzoic acid: Contains a benzoic acid moiety.
2-[4-(Tert-butoxycarbonyl)piperazin-1-yl]propionic acid: Features a propionic acid moiety.
Uniqueness
2-[4-(Tert-butoxycarbonyl)piperazin-1-yl]isonicotinic acid is unique due to the presence of the isonicotinic acid moiety, which imparts distinct chemical and biological properties. This makes it particularly useful in the synthesis of pyridine-containing compounds and in applications where the isonicotinic acid functionality is desired .
Properties
IUPAC Name |
2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]pyridine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O4/c1-15(2,3)22-14(21)18-8-6-17(7-9-18)12-10-11(13(19)20)4-5-16-12/h4-5,10H,6-9H2,1-3H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKTBSIAAAOXTJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=CC(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30594604 | |
Record name | 2-[4-(tert-Butoxycarbonyl)piperazin-1-yl]pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30594604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
654663-42-0 | |
Record name | 2-[4-(tert-Butoxycarbonyl)piperazin-1-yl]pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30594604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}pyridine-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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